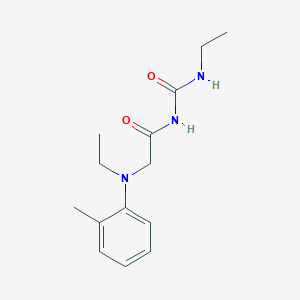
N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide, also known as EMLA, is a topical anesthetic cream that is commonly used in medical procedures. It was first developed in the 1970s as a local anesthetic and has since been used in a wide range of medical settings.
作用机制
N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide works by blocking the transmission of pain signals from the nerves to the brain. It does this by inhibiting the function of sodium channels in the nerves, which are responsible for the transmission of pain signals. N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide also has a mild vasodilatory effect, which helps to increase blood flow to the area and improve the absorption of the anesthetic.
Biochemical and Physiological Effects:
N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain perception and improve patient comfort during medical procedures. It has also been shown to reduce the stress response to pain and improve patient outcomes. In addition, N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide has a mild vasodilatory effect, which can help to improve blood flow to the area and reduce the risk of complications.
实验室实验的优点和局限性
N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively safe and effective local anesthetic that can be used in a wide range of medical procedures. It is also easy to administer and does not require specialized equipment or training. However, N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide has a relatively short duration of action and may not provide sufficient pain relief for longer or more complex procedures. In addition, N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide may not be suitable for all patients, particularly those with allergies or sensitivities to the active ingredients.
未来方向
There are a number of future directions for research on N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide. One area of interest is the development of new formulations or delivery methods that can improve the duration and effectiveness of the anesthetic. Another area of interest is the investigation of the effects of N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide on different patient populations, such as children or elderly patients. Finally, there is a need for further research on the safety and efficacy of N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide in different medical procedures and settings.
合成方法
N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide is synthesized by reacting 2-N-ethyl-2-methylaniline with ethyl chloroformate to form N-ethyl-N-(2-methylphenyl)carbamate. This compound is then reacted with 2-chloroacetyl chloride to form N-(2-chloroacetyl)-N-ethyl-N-(2-methylphenyl)carbamate. Finally, this compound is reacted with ammonia to form N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide.
科学研究应用
N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide has been used in a wide range of scientific research applications. It is commonly used as a local anesthetic in medical procedures such as venipuncture, skin biopsies, and minor surgical procedures. It has also been used in research studies to investigate the effects of local anesthesia on pain perception and the physiological response to pain.
属性
IUPAC Name |
N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-4-15-14(19)16-13(18)10-17(5-2)12-9-7-6-8-11(12)3/h6-9H,4-5,10H2,1-3H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNUWWODWTVMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=O)CN(CC)C1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide](/img/structure/B7528690.png)
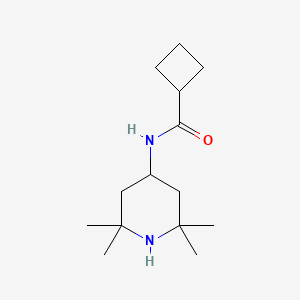
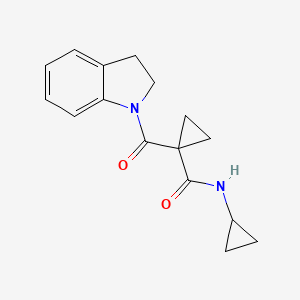
![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)




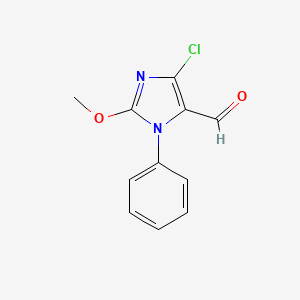
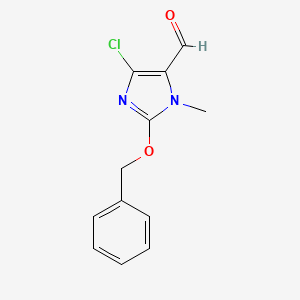
![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
